molecular formula C13H11F2N3O B12236181 N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide

N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12236181
M. Wt: 263.24 g/mol
InChI Key: WCULIOZIFXTXOE-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with an ethyl group and a carboxamide group, along with a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,5-difluorobenzene as the starting material.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxylic acid, while reduction may produce N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-amine.

Scientific Research Applications

N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
  • 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 3-bromo-5-(2,5-difluorophenyl)pyridine

Uniqueness

N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both difluorophenyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11F2N3O

Molecular Weight

263.24 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11F2N3O/c1-2-9-6-12(17-7-16-9)13(19)18-11-5-8(14)3-4-10(11)15/h3-7H,2H2,1H3,(H,18,19)

InChI Key

WCULIOZIFXTXOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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